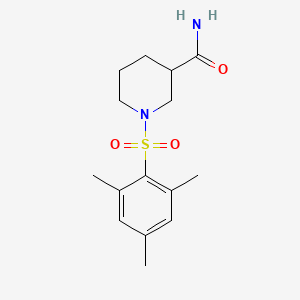![molecular formula C14H15N3O3 B4614724 5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)
5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Dyes Synthesis
Research shows the potential of pyrazole-4-carboxylic acid derivatives in producing heterocyclic dyes. For instance, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used to react with various diazo salts and aniline derivatives, leading to the formation of mono-/bi-heterocyclic dyes. These dyes' properties, like the maximum wavelength of absorption (λmax), depend on the substituent effects on aromatic rings and the type of heterocyclic rings involved (Tao et al., 2019).
Synthesis of Heterocyclic γ-Amino Acids
In another study, 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, have been synthesized via a cross-Claisen condensation method. These compounds are valuable in mimicking the secondary structures of proteins such as helices and β-sheets (Mathieu et al., 2015).
Structural and Spectral Investigations
A study focused on a biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical methods to characterize its structure and properties. This included techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).
Synthesis of Carbonic Anhydrase Inhibitors
Pyrazole carboxylic acid amides have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are essential for understanding the molecular interactions and potential therapeutic applications of these compounds (Bülbül et al., 2008).
Corrosion Inhibition
Pyranopyrazole derivatives have been studied as inhibitors for mild steel corrosion in acidic solutions. Such research is crucial in materials science, particularly in understanding the mechanisms of corrosion inhibition and designing more effective corrosion inhibitors (Yadav et al., 2016).
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-5-11(9(2)6-8)16-13(18)12-10(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFTPHFZMPPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)
![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)
![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)
![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)


![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)
